Cas no 1499473-94-7 (3-ethyl-1,2-oxazole-4-carbaldehyde)

3-Ethyl-1,2-oxazole-4-carbaldehyde is a heterocyclic aldehyde featuring an oxazole core substituted with an ethyl group at the 3-position and a formyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its oxazole ring contributes to stability and reactivity, while the aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions. The ethyl substituent enhances lipophilicity, potentially improving bioavailability in drug design applications. This compound is typically handled under controlled conditions due to its sensitivity, and its purity is critical for consistent performance in synthetic workflows.
3-ethyl-1,2-oxazole-4-carbaldehyde structure
1499473-94-7 structure
Product name:3-ethyl-1,2-oxazole-4-carbaldehyde
CAS No:1499473-94-7
MF:C6H7NO2
Molecular Weight:125.125281572342
MDL:MFCD28968314
CID:4602510
PubChem ID:83478669

3-ethyl-1,2-oxazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 3-ethyl-1,2-oxazole-4-carbaldehyde
    • 4-Isoxazolecarboxaldehyde, 3-ethyl-
    • MDL: MFCD28968314
    • インチ: 1S/C6H7NO2/c1-2-6-5(3-8)4-9-7-6/h3-4H,2H2,1H3
    • InChIKey: LWAMTBMTSYIUNG-UHFFFAOYSA-N
    • SMILES: O1C=C(C=O)C(CC)=N1

計算された属性

  • 精确分子量: 125.047678466g/mol
  • 同位素质量: 125.047678466g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 105
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 43.1Ų

3-ethyl-1,2-oxazole-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B438070-10mg
3-ethyl-1,2-oxazole-4-carbaldehyde
1499473-94-7
10mg
$ 95.00 2022-06-07
Enamine
EN300-222537-0.5g
3-ethyl-1,2-oxazole-4-carbaldehyde
1499473-94-7 95%
0.5g
$679.0 2023-09-16
Chemenu
CM458220-250mg
3-ethyl-1,2-oxazole-4-carbaldehyde
1499473-94-7 95%+
250mg
$602 2023-01-07
1PlusChem
1P01AMGW-10g
3-ethyl-1,2-oxazole-4-carbaldehyde
1499473-94-7 95%
10g
$4692.00 2024-06-20
1PlusChem
1P01AMGW-50mg
3-ethyl-1,2-oxazole-4-carbaldehyde
1499473-94-7 95%
50mg
$260.00 2025-03-19
A2B Chem LLC
AV74496-5g
3-ethyl-1,2-oxazole-4-carbaldehyde
1499473-94-7 95%
5g
$2693.00 2024-04-20
Aaron
AR01AMP8-5g
3-ethyl-1,2-oxazole-4-carbaldehyde
1499473-94-7 95%
5g
$3497.00 2023-12-16
Aaron
AR01AMP8-100mg
3-ethyl-1,2-oxazole-4-carbaldehyde
1499473-94-7 95%
100mg
$439.00 2025-02-09
1PlusChem
1P01AMGW-1g
3-ethyl-1,2-oxazole-4-carbaldehyde
1499473-94-7 95%
1g
$1003.00 2025-03-19
Enamine
EN300-222537-2.5g
3-ethyl-1,2-oxazole-4-carbaldehyde
1499473-94-7 95%
2.5g
$1707.0 2023-09-16

3-ethyl-1,2-oxazole-4-carbaldehyde 関連文献

3-ethyl-1,2-oxazole-4-carbaldehydeに関する追加情報

Comprehensive Overview of 3-Ethyl-1,2-oxazole-4-carbaldehyde (CAS No. 1499473-94-7)

3-Ethyl-1,2-oxazole-4-carbaldehyde (CAS No. 1499473-94-7) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural properties. This oxazole derivative features an aldehyde functional group at the 4-position and an ethyl substituent at the 3-position, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C6H7NO2, and precise structure have been validated via NMR and mass spectrometry, aligning with the growing demand for high-purity building blocks in drug discovery.

Recent studies highlight the compound’s role in developing small-molecule inhibitors targeting inflammation and metabolic disorders. Researchers are particularly interested in its potential as a scaffold for kinase inhibitors, a hot topic in oncology and autoimmune disease therapeutics. The aldehyde group’s reactivity enables efficient conjugation with amines or hydrazines, facilitating the creation of Schiff bases or hydrazone derivatives—key motifs in medicinal chemistry. This aligns with trending searches like "oxazole applications in drug design" and "CAS 1499473-94-7 supplier," reflecting industrial and academic interest.

From a synthetic perspective, 3-Ethyl-1,2-oxazole-4-carbaldehyde is often prepared via cyclization reactions of β-keto esters or through Pechmann-type condensations. Its stability under ambient conditions makes it suitable for scalable production, addressing queries such as "scalable oxazole synthesis" frequently encountered in patent literature. Analytical data, including HPLC purity (>98%) and characteristic IR absorption bands (C=O stretch at ~1700 cm−1), further underscore its utility in high-throughput screening libraries.

Environmental and regulatory considerations are also critical. The compound’s low ecotoxicity profile, as indicated by OECD 420 tests, positions it favorably for green chemistry initiatives. This resonates with current trends like "sustainable heterocyclic synthesis" and "non-hazardous chemical intermediates," which dominate academic forums and industry whitepapers. Moreover, its compatibility with microwave-assisted synthesis techniques aligns with energy-efficient methodologies sought after in modern labs.

In material science, 1499473-94-7 has emerged as a precursor for functionalized polymers and photoactive materials. Its incorporation into conjugated systems enhances electron mobility, a property leveraged in organic electronics—a sector experiencing exponential growth. Searches for "oxazole-based OLED materials" or "CAS 1499473-94-7 price" reflect cross-disciplinary applications, from optoelectronics to catalysis.

To address common queries about availability, 3-Ethyl-1,2-oxazole-4-carbaldehyde is supplied by major chemical vendors under strict quality control (e.g., GC-MS batch certification). Storage recommendations (2–8°C under inert atmosphere) and handling guidelines are provided to ensure longevity, catering to FAQs like "how to store oxazole aldehydes." Its compatibility with automated synthesis platforms also makes it a fit for AI-driven molecular design workflows, a burgeoning niche in computational chemistry.

In summary, CAS No. 1499473-94-7 represents a multifaceted tool for innovators across life sciences and materials engineering. Its balanced reactivity, sustainability profile, and adaptability to cutting-edge methodologies (e.g., flow chemistry) ensure its relevance in solving contemporary challenges, from drug resistance to renewable energy storage. As research evolves, this compound is poised to remain a cornerstone in next-generation chemical innovation.

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